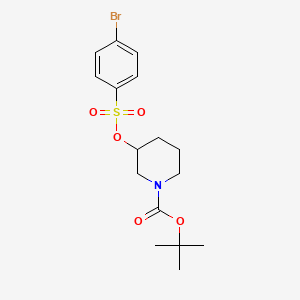

Tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22BrNO5S and its molecular weight is 420.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate, a piperidine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₅H₁₉BrN₂O₄S

- Molecular Weight : 405.31 g/mol

- CAS Number : 2070009-69-5

Synthesis Overview

The synthesis of this compound typically involves:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions.

- Substituent Introduction : The tert-butyl and sulfonyl groups are introduced via specific chemical reactions.

These steps are crucial for obtaining high yields and purity in industrial applications.

The biological activity of this compound primarily stems from its interaction with various molecular targets, particularly in the context of pharmacological applications. The piperidine ring and its substituents are significant in modulating these interactions, influencing the compound's efficacy against various biological pathways .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research demonstrated that derivatives similar to this compound exhibited inhibitory effects against Mycobacterium tuberculosis, showcasing its relevance in treating resistant bacterial strains .

Case Studies and Experimental Data

-

In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxicity against several cancer cell lines. The IC50 values indicate effective concentrations required to inhibit cell growth significantly.

These results suggest that the compound may serve as a lead for developing new anticancer therapies .

Cell Line IC50 (µM) Jurkat (T-cell) 12 HT-29 (Colon) 15 A-431 (Skin) 10 - Mechanistic Studies : Molecular dynamics simulations have been employed to understand how the compound interacts with target proteins involved in cell signaling pathways. These studies revealed that hydrophobic interactions play a crucial role in binding affinity, with specific amino acid residues being pivotal for activity .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other piperidine derivatives:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| (S)-tert-butyl 3-(4-bromophenyl)piperidine | Moderate cytotoxicity | 18 |

| tert-butyl 4-(3-bromophenyl)piperazine | Antimicrobial | 22 |

| tert-butyl (3s)-3-(4-bromophenyl)-piperidine | High cytotoxicity | 8 |

This table illustrates that while similar compounds exhibit varying degrees of biological activity, this compound shows promising potential as a potent agent against specific cancer types .

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenyl)sulfonyloxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO5S/c1-16(2,3)22-15(19)18-10-4-5-13(11-18)23-24(20,21)14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXKTTULFLYCFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.